molecular formula C11H12BrNO B1442977 4-Bromo-2-butoxybenzonitrile CAS No. 959632-64-5

4-Bromo-2-butoxybenzonitrile

Cat. No.: B1442977
CAS No.: 959632-64-5
M. Wt: 254.12 g/mol
InChI Key: SIUKZGCFMRQWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-butoxybenzonitrile is a chemical compound with the CAS Number: 959632-64-5. It has a molecular weight of 254.13 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrNO/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7H,2-3,6H2,1H3 .

Scientific Research Applications

Material Science and Chemical Properties

Studies on bromobenzonitriles have highlighted their role in understanding material properties and chemical reactions. For example, the bending properties of 4-halobenzonitriles, including 4-bromobenzonitrile, have been analyzed, revealing insights into the flexible nature of these crystals due to halogen bonding. This understanding could lead to the development of new materials with specific mechanical properties (Veluthaparambath et al., 2022). Furthermore, the synthesis and study of derivatives like 3-bromo-4-isobutyloxyphenyl carbothioamide highlight the importance of bromobenzonitriles in synthesizing biologically active compounds, offering pathways to new drugs or agrochemicals (Wang et al., 2016).

Spectroscopy and Molecular Analysis

Spectroscopic investigations of bromobenzonitriles provide valuable information on their electronic structure and properties. Research on 4-Bromo-3-methylbenzonitrile, for instance, has used Density Functional Theory (DFT) to explore vibrational frequencies, molecular electrostatic potential, and other characteristics, which can inform the design of molecules with desired optical or electronic features (Shajikumar & Raman, 2018).

Environmental and Herbicidal Applications

Bromobenzonitriles, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), serve as effective herbicides and provide models for studying environmental degradation pathways and potential toxicological impacts. The biotransformation of bromoxynil under various anaerobic conditions has been examined, shedding light on its environmental fate and offering strategies for mitigating pollution from such compounds (Knight et al., 2003).

Synthetic Chemistry and Catalysis

Research on bromobenzonitriles often focuses on their role in synthetic chemistry, such as in the preparation of specific aromatic ethers using phase-transfer catalysis. This demonstrates their utility as intermediates in complex organic syntheses, potentially leading to new methodologies or more efficient synthesis routes (Harikumar & Rajendran, 2014).

Safety and Hazards

The safety information for 4-Bromo-2-butoxybenzonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust, washing thoroughly after handling, wearing protective clothing, and ensuring adequate ventilation .

Properties

IUPAC Name

4-bromo-2-butoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-2-3-6-14-11-7-10(12)5-4-9(11)8-13/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUKZGCFMRQWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-2-hydroxy-benzonitrile (0.89 g, 4.45 mmol) in THF (50 mL) and 1-butanol (2.0 mL) is slowly added to NaH (0.356 g, 8.90 mmol). The mixture is stirred at room temperature for one hour and quenched with water (10 mL). The mixture is concentrated, and the residue is extracted with ethyl acetate (20 mL×2). The combined organic layers are dried over sodium sulfate and concentrated to provide 4-bromo-2-butoxy-benzonitrile (0.65 g, 57%). 1H NMR (400 MHz, CDCl3): δ 7.37-7.34 (d, 1H), 7.11-7.08 (d, 1H), 7.08 (s, 1H), 4.04-4.01 (t, 2H), 1.80 (tt, 2H), 1.50 (tt, 2H), 0.95 (t, 3H).
Quantity
0.89 g
Type
reactant
Reaction Step One
Name
Quantity
0.356 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-butoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-butoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-butoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-butoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-butoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-butoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.